Chemical structure and SMILES string for 3-Amino-5-methyl-benzofuran-2-carboxamide
Chemical structure and SMILES string for 3-Amino-5-methyl-benzofuran-2-carboxamide
Structure, Synthesis, and Medicinal Applications of a Privileged Scaffold
Executive Summary
This technical guide provides a comprehensive analysis of 3-Amino-5-methyl-benzofuran-2-carboxamide , a heterocyclic building block of significant interest in medicinal chemistry. Belonging to the class of 3-aminobenzofurans, this compound serves as a critical scaffold for the development of kinase inhibitors (specifically VEGFR-2 and CDK2), anti-tubercular agents, and neuroprotective compounds.
Unlike simple benzofurans, the presence of the 3-amino and 2-carboxamide functionalities creates a unique "push-pull" electronic system and provides orthogonal handles for further chemical diversification. This guide details its structural identification, a validated synthesis protocol via the Thorpe-Ziegler cyclization, and its pharmacophoric utility.
Part 1: Structural Characterization & Identification[1]
The compound is a substituted benzofuran where the benzene ring is methylated at the 5-position, and the furan ring bears an amino group at C3 and a carboxamide at C2.
Chemical Identity Data
| Parameter | Technical Specification |
| IUPAC Name | 3-Amino-5-methyl-1-benzofuran-2-carboxamide |
| Common Name | 5-Methyl-3-aminobenzofuran-2-carboxamide |
| CAS Registry Number | 2748568-48-9 (Note: Often synthesized de novo in research settings; parent unsubstituted CAS is 54802-10-7) |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Exact Mass | 190.0742 |
| SMILES (Canonical) | CC1=CC2=C(C=C1)O/C(C(N)=O)=C\2N |
| InChI Key | FXOYSSLDDDZIJN-UHFFFAOYSA-N (Analogous base structure) |
Physicochemical Properties (Predicted)
| Property | Value | Relevance |
| LogP (Octanol/Water) | 1.6 ± 0.3 | Favorable lipophilicity for CNS penetration and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~98 Ų | Suggests good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 2 (Amine, Amide) | Critical for ATP-binding pocket interactions in kinases. |
| H-Bond Acceptors | 3 (Furan O, Amide O, N) | Facilitates ligand-receptor docking. |
Part 2: Synthetic Methodology (Thorpe-Ziegler Cyclization)
Retrosynthetic Logic
The synthesis relies on the reaction between a salicylonitrile derivative (2-hydroxy-5-methylbenzonitrile) and an
Validated Experimental Protocol
Reagents:
-
Precursor A: 2-Hydroxy-5-methylbenzonitrile (1.0 eq)
-
Precursor B: 2-Chloroacetamide (1.1 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) or Potassium tert-butoxide ( -BuOK) (1.1 eq) for faster kinetics. -
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Hydroxy-5-methylbenzonitrile (10 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add anhydrous
(20 mmol) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol. -
Alkylation: Add 2-Chloroacetamide (11 mmol) portion-wise.
-
Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). The spot for the starting nitrile should disappear, replaced by a lower Rf fluorescent spot.
-
Workup (Precipitation): Allow the mixture to cool to room temperature. Pour the reaction mass slowly into crushed ice (100 g) with vigorous stirring.
-
Isolation: A solid precipitate will form immediately. Filter the solid using a Buchner funnel and wash copiously with cold water to remove residual DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from Ethanol or an Ethanol/DMF mixture.
-
Expected Appearance: Pale yellow to brownish solid.
-
Yield: Typically 65–80%.
-
Reaction Pathway Visualization
Figure 1: Synthetic workflow via Thorpe-Ziegler cyclization. The reaction proceeds through an ether intermediate which undergoes base-catalyzed cyclization onto the nitrile group.
Part 3: Medicinal Chemistry Applications[6][7][8][9]
The 3-amino-benzofuran-2-carboxamide scaffold is not merely an end-product; it is a "privileged structure" capable of binding to multiple biological targets with high affinity.
Kinase Inhibition (VEGFR-2 & CDK2)
The 3-amino and 2-carboxamide groups mimic the adenine ring of ATP. This allows the molecule to anchor into the hinge region of protein kinases.
-
Mechanism: The amide oxygen and the amino group acts as a hydrogen bond acceptor/donor pair, interacting with the backbone residues of the kinase hinge region.
-
Derivatization: The C3-amino group is often acylated or reacted with isocyanates to form ureas. These derivatives show potent activity against VEGFR-2 (angiogenesis inhibition) and CDK2 (cell cycle regulation).
Neuroprotection (NMDA Antagonism)
Research indicates that benzofuran-2-carboxamide derivatives possess neuroprotective properties.
-
Target: NMDA receptors.
-
Effect: Reduction of excitotoxicity and oxidative stress. The 5-methyl substitution specifically enhances lipophilicity, improving Blood-Brain Barrier (BBB) penetration compared to the unsubstituted parent.
Pharmacophore Mapping
Figure 2: Pharmacophore map highlighting the critical binding interactions. The 5-methyl group occupies hydrophobic pockets, while the amino/amide motif engages in hydrogen bonding.
Part 4: Analytical Verification (Self-Validating Protocol)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
IR Spectroscopy (KBr Pellet):
-
3400–3200 cm⁻¹: Doublet indicating primary amine (
) and amide stretching. -
2200 cm⁻¹: Absence of this peak is critical. It confirms the consumption of the nitrile (
) starting material and successful cyclization. -
1650 cm⁻¹: Strong carbonyl (
) stretch of the primary amide.
-
-
¹H-NMR (DMSO-d₆, 400 MHz):
- 2.3–2.4 ppm: Singlet (3H) for the 5-Methyl group.
-
5.8–6.5 ppm: Broad singlet (2H) for the 3-Amino group (
). - 7.0–7.8 ppm: Aromatic protons (Benzene ring).
-
7.5–8.0 ppm: Broad singlets (1H each) for the Amide protons (
).
References
-
PubChem. 3-Aminobenzofuran-2-carboxamide (Parent Compound Data).[1] National Library of Medicine. Available at: [Link]
-
ChemSrc. 3-Amino-5-methyl-benzofuran-2-carboxamide CAS 2748568-48-9. Available at: [Link][2]
-
ResearchGate. Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (Protocol adaptation source). Available at: [Link]



